

Application Note: ^1H and ^{13}C NMR Analysis of 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,5-Trimethylhexane

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of the ^1H and ^{13}C NMR spectra of **2,2,5-trimethylhexane**, a saturated aliphatic hydrocarbon. The data presented herein, including chemical shifts, multiplicities, and peak assignments, serve as a valuable reference for the characterization of this and structurally related compounds. Detailed experimental protocols for sample preparation and spectral acquisition are also provided to ensure reproducibility.

Data Presentation

The ^1H and ^{13}C NMR spectral data for **2,2,5-trimethylhexane** are summarized in the tables below. The assignments are based on experimental data obtained from the Spectral Database for Organic Compounds (SDBS) and corroborated with predicted data to ensure accuracy.

Table 1: ^1H NMR Data for **2,2,5-Trimethylhexane**

Peak Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H1, H1', H1'' (3 x CH ₃)	0.88	s	9H	-
H6, H6' (2 x CH ₃)	0.87	d	6H	6.6
H3 (CH ₂)	1.23	m	2H	
H4 (CH ₂)	1.10	m	2H	
H5 (CH)	1.54	m	1H	

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Data for **2,2,5-Trimethylhexane**

Peak Assignment	Chemical Shift (δ , ppm)
C1, C1', C1'' (3 x CH ₃)	29.0
C2 (quaternary C)	30.7
C6, C6' (2 x CH ₃)	22.5
C5 (CH)	25.3
C4 (CH ₂)	42.2
C3 (CH ₂)	51.3

Experimental Protocols

Sample Preparation

- Sample Purity: Ensure the **2,2,5-Trimethylhexane** sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

- Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl_3) is a common choice for non-polar compounds like **2,2,5-trimethylhexane**.
- Concentration: Prepare a solution of approximately 5-10 mg of **2,2,5-trimethylhexane** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. For ^{13}C NMR, a higher concentration (20-50 mg) may be beneficial to improve the signal-to-noise ratio.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C NMR).
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

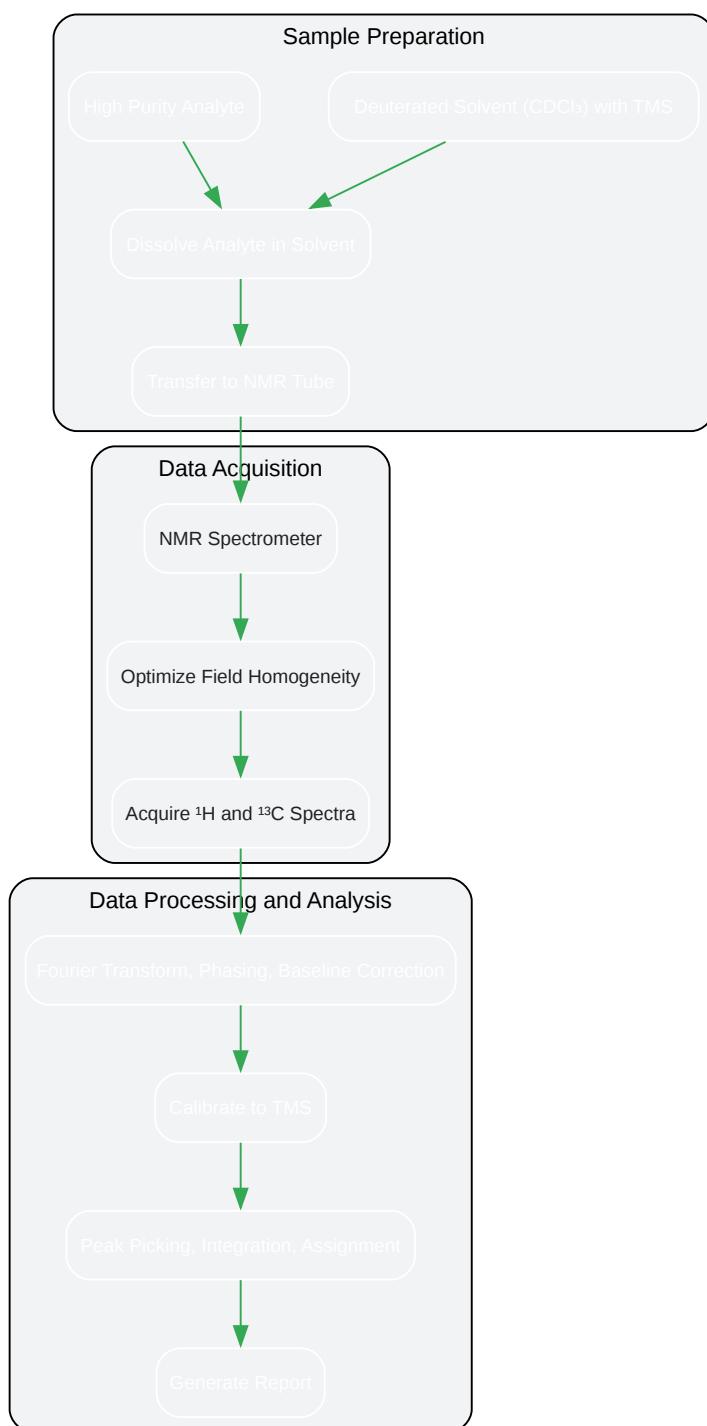
- Instrumentation: The spectra were acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a magnetic field strength of at least 300 MHz for ^1H NMR.
- Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.

- Spectral Width (sw): A spectral width of 10-12 ppm is generally adequate for aliphatic compounds.
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128-1024) is required.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): 1-2 seconds.
 - Spectral Width (sw): A spectral width of 200-250 ppm is standard.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Pick and label the peaks in both spectra.

Mandatory Visualization

Caption: Molecular structure of **2,2,5-trimethylhexane** with atom numbering for NMR peak assignment.

Experimental Workflow for NMR Analysis

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Caption: A generalized workflow for the NMR analysis of a small organic molecule.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com